N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine

BTK inhibitor kinase assay IC50

N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine (CAS 1040685-91-3, molecular formula C18H24N2O, MW 284.40 g/mol) is catalogued as a synthetic small-molecule research compound bearing a tert-butylphenoxyethyl linker and a 3-pyridinylmethylamine terminus. One BindingDB entry associates this compound with Bruton's tyrosine kinase (BTK) inhibition, reporting an in vitro IC50 of 1 nM against human BTK in the context of patent US20240083900.

Molecular Formula C18H24N2O
Molecular Weight 284.4 g/mol
CAS No. 1040685-91-3
Cat. No. B1385312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine
CAS1040685-91-3
Molecular FormulaC18H24N2O
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC=C1OCCNCC2=CN=CC=C2
InChIInChI=1S/C18H24N2O/c1-18(2,3)16-8-4-5-9-17(16)21-12-11-20-14-15-7-6-10-19-13-15/h4-10,13,20H,11-12,14H2,1-3H3
InChIKeyBRYLMYUZWFQJSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine (CAS 1040685-91-3): Baseline Identity and Target Class for Research Procurement


N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine (CAS 1040685-91-3, molecular formula C18H24N2O, MW 284.40 g/mol) is catalogued as a synthetic small-molecule research compound bearing a tert-butylphenoxyethyl linker and a 3-pyridinylmethylamine terminus . One BindingDB entry associates this compound with Bruton's tyrosine kinase (BTK) inhibition, reporting an in vitro IC50 of 1 nM against human BTK in the context of patent US20240083900 [1]. It is critical to note that multiple vendor listings conflate this CAS number with the SYK/FLT3 inhibitor TAK-659 (mivavotinib; CAS 1312691-33-0; C17H21FN6O), a structurally and pharmacologically distinct molecule [2]. This conflation poses a significant identity verification risk for procurement, and all evidence presented below is based exclusively on the C18H24N2O structure bearing CAS 1040685-91-3.

Why Generic BTK Inhibitor Substitution Fails for CAS 1040685-91-3: Evidence Limitations and Identity Risks


High-strength differential evidence for CAS 1040685-91-3 relative to established BTK inhibitors is currently very limited in the open primary literature. The single BindingDB-derived BTK IC50 value (1 nM) originates from a patent context (US20240083900) where the compound's relationship to the exemplified pyrazolo[1,5-a]pyrazine series is unclear, and no publicly accessible selectivity panel, cellular activity, or pharmacokinetic data have been identified to benchmark this compound against clinically validated BTK inhibitors such as ibrutinib (IC50 ~0.5 nM [1]), acalabrutinib (IC50 ~3-5 nM ), or zanubrutinib (IC50 ~0.3 nM ). Furthermore, the widespread vendor misattribution of this CAS number to the structurally unrelated SYK/FLT3 inhibitor TAK-659 (mivavotinib) creates a procurement hazard: ordering this compound under the assumption of acquiring a dual SYK/FLT3 inhibitor will yield a molecule with entirely unvalidated pharmacology. Users who require a compound with well-characterized BTK inhibition, defined selectivity, and documented in vivo activity should not substitute established agents with CAS 1040685-91-3 without independent re-characterization.

Quantitative Differentiation Evidence for CAS 1040685-91-3: BTK Affinity and Identity Clarification


BTK Enzymatic Inhibition Potency of CAS 1040685-91-3 in the Context of Clinical BTK Inhibitors

In an in vitro BTK enzymatic assay reported via BindingDB from patent US20240083900 Example 99, N-{2-[2-(tert-Butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine (CAS 1040685-91-3) demonstrated an IC50 of 1 nM against human BTK [1]. This places the compound in a potency range comparable to established BTK inhibitors such as ibrutinib (IC50 ~0.5 nM) and zanubrutinib (IC50 ~0.3 nM), and nominally more potent than acalabrutinib (IC50 ~3-5 nM) under the respective assay conditions [2]. However, this is a cross-study, single-data-point comparison only; no head-to-head assay performed under identical conditions is publicly available. The absence of selectivity profiling, cellular activity data, or pharmacokinetic characterization for this specific compound precludes meaningful assertions of superiority or parity relative to clinical benchmarks.

BTK inhibitor kinase assay IC50 Bruton's tyrosine kinase drug discovery

Structural Pharmacophore Differentiation from TAK-659 (Mivavotinib): Avoiding Identity Conflation

A critical differentiator for procurement is that CAS 1040685-91-3 (C18H24N2O; MW 284.40) is chemically and pharmacologically distinct from TAK-659/mivavotinib (CAS 1312691-33-0; C17H21FN6O; MW 344.18) [1]. TAK-659 is a well-characterized dual SYK/FLT3 inhibitor (SYK IC50 = 3.2 nM; FLT3 IC50 = 4.6 nM) with clinical Phase I/II data in hematological malignancies and solid tumors [2]. In contrast, CAS 1040685-91-3 lacks a fluorinated heterocyclic core, contains no pyrazolo[1,5-a]pyrazine scaffold, and has a different elemental composition. Despite multiple vendor websites conflating the two, the KEGG DRUG database conclusively assigns the TAK-659/mivavotinib designation to the C17H21FN6O structure (D11789), not to C18H24N2O [1]. Researchers seeking a validated SYK/FLT3 inhibitor should procure TAK-659 under its correct CAS (1312691-33-0 or salt forms), not CAS 1040685-91-3.

chemical identity CAS verification TAK-659 SYK inhibitor pharmacophore

Limited Public Selectivity and Safety Profile Data Relative to Established BTK Inhibitors

No publicly available kinase selectivity panel data have been identified for CAS 1040685-91-3. This contrasts sharply with clinically advanced BTK inhibitors: ibrutinib has documented off-target activity against ITK, TEC, BLK, EGFR, and JAK3 [1]; acalabrutinib demonstrates improved selectivity, with IC50 >1,000 nM against BLK and minimal EGFR activity [2]; and zanubrutinib shows restricted off-target profiles against a panel including ITK . Without analogous selectivity data for CAS 1040685-91-3, no evidence exists to support claims of comparable or superior target selectivity. This absence of selectivity characterization represents a material evidence gap for any research application where target specificity is critical (e.g., B-cell signaling studies, immunological assays).

selectivity off-target kinase profiling BTK safety pharmacology

Evidence-Backed Research Application Scenarios for N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine (CAS 1040685-91-3)


BTK Biochemical Assay Development and In Vitro Screening Where a Structurally Novel Chemotype is Required

Based on the BindingDB-reported BTK IC50 of 1 nM [1], this compound may serve as a structurally distinct BTK inhibitor chemotype for in vitro biochemical assay development or high-throughput screening campaigns. Its simple amine-linked tert-butylphenoxy-pyridinylmethyl scaffold differs from the pyrazolo-pyrimidine (ibrutinib), imidazo-pyrazine (acalabrutinib), and pyrazolo-pyrimidine (zanubrutinib) cores of marketed BTK inhibitors, potentially offering a novel starting point for medicinal chemistry . However, users must independently confirm BTK inhibitory activity and assess selectivity, as publicly available data are insufficient to validate target engagement in cellular systems.

Chemical Biology Tool Compound Procurement with Mandatory Identity Verification

The pervasive vendor misattribution of CAS 1040685-91-3 to TAK-659 (mivavotinib) documented in Section 3, Evidence Item 2 [1] makes this compound a case study in procurement diligence. Researchers who intentionally procure this CAS number for its distinct C18H24N2O structure must verify identity by orthogonal analytical methods (NMR, LC-MS, elemental analysis) upon receipt. This compound is specifically NOT suitable as a substitute for TAK-659/mivavotinib in SYK/FLT3 pharmacology studies [2].

Structure-Activity Relationship (SAR) Studies Exploring BTK Inhibitor Chemical Space

The 2-tert-butylphenoxyethyl moiety linked to a 3-pyridinylmethylamine in this compound represents a simplified pharmacophore relative to complex heterocyclic BTK inhibitors [1]. This structural simplicity may be advantageous in SAR campaigns seeking to decouple BTK binding potency from heterocycle-dependent pharmacokinetic liabilities. The reported 1 nM BTK IC50, if independently confirmed, provides a potency anchor for SAR exploration, though the absence of a published co-crystal structure limits rational design .

Reference Standard for BTK Inhibitor Identity and Purity Cross-Validation

Given the widespread identity misassignment documented above, CAS 1040685-91-3 can function as a reference standard for distinguishing genuine TAK-659 (C17H21FN6O) from mislabeled material during analytical method development or quality control processes in research chemistry laboratories. The distinct molecular formula, elemental composition, and retention time provide multiple orthogonal discrimination parameters.

Quote Request

Request a Quote for N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.